![molecular formula C20H22N4O2 B4439646 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4439646.png)
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family and has been found to have several unique properties that make it an attractive target for research.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is complex and not fully understood. However, it is known that the compound binds selectively to the dopamine D3 receptor and blocks its activity. This leads to a reduction in the release of dopamine, which is a key neurotransmitter involved in reward and addiction. By blocking the activity of this receptor, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may be able to provide valuable insights into the underlying mechanisms of these processes.
Biochemical and Physiological Effects:
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of addiction and other related disorders. Additionally, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the effects of blocking this receptor without affecting other important physiological processes. However, one limitation of using 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential as a treatment for addiction and other related disorders. Additionally, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may have applications in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Scientific Research Applications
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several important physiological processes, including reward and addiction. By selectively targeting this receptor, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may be able to provide valuable insights into the underlying mechanisms of these processes.
properties
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-13-26-17-11-9-16(10-12-17)21-20(25)19-15(3)24(23-22-19)18-8-6-5-7-14(18)2/h5-12H,4,13H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBDDOBIMHZMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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